3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a dihydrothiophene ring. The 3-position is substituted with a 4-bromophenyl group, while the 2-position contains a butylthio (-S-C₄H₉) moiety. Its synthesis likely involves Pd-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-butylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZGRVUMCRKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the bromophenyl moiety to the thienopyrimidine core.
Addition of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance efficiency and yield. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structure.
Biology and Medicine:
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
- 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 887201-73-2): Replaces bromine with chlorine and butylthio with a mercapto (-SH) group. The -SH group increases polarity, enhancing solubility in polar solvents but reducing stability under oxidative conditions compared to the butylthio analog . Chlorine’s smaller atomic radius may weaken halogen bonding compared to bromine.
- 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (ZINC2719973): Substitutes the 3-position bromophenyl with 4-fluorophenyl and introduces a benzylsulfanyl group. The benzylsulfanyl group increases aromaticity, which could enhance π-π stacking interactions .
Core Saturation and Substituent Position
- 7-(4-Bromophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 827614-31-3): Positions the bromophenyl group at the 7-position instead of the 3-position. Positional isomerism may reduce steric hindrance, altering binding affinity in biological targets. The absence of a sulfur substituent at the 2-position eliminates thioether-related interactions .
- 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4-one (CAS 500143-77-1): Features a tetrahydrobenzo-fused core, increasing saturation and reducing planarity.
Functional Group Modifications
- 2-(tert-Butylamino)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o): Replaces butylthio with a tert-butylamino group and introduces a pyrimidinyl substituent. The amino group enables hydrogen bonding, while the pyrimidinyl moiety may enhance solubility and target selectivity in kinase inhibition .
Tabulated Comparison of Key Attributes
Biological Activity
The compound 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidinone core with a bromophenyl substituent and a butylthio group. The molecular formula is with a molecular weight of 440.37 g/mol .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.37 g/mol |
| Melting Point | Not reported |
| Solubility | Not specified |
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation.
- Neurological Effects : Potential modulation of neurotransmitter systems has been observed.
The biological mechanisms are often attributed to the ability of the compound to interact with specific receptors or enzymes. For instance:
- Inhibition of Enzymes : Certain thieno[3,2-d]pyrimidinones act as inhibitors of kinases or other enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound may act as an allosteric modulator for various receptors, influencing neurotransmission and cellular responses .
Case Studies and Research Findings
-
Anticancer Activity : A study highlighted the efficacy of similar compounds in inhibiting the growth of human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Reported in the range of 5-15 µM for various derivatives.
-
Antimicrobial Studies : Research conducted on derivatives indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
- Neuropharmacological Effects : Investigations into the modulation of GABA receptors revealed that certain derivatives can enhance GABAergic transmission, suggesting potential use in treating anxiety disorders .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against several bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neurological | Modulates GABA receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
